Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl-

Description

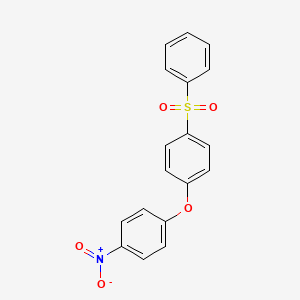

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- is a disubstituted aromatic compound featuring a nitro group (-NO₂) at the para position of a phenoxy moiety and a phenylsulfonyl (-SO₂Ph) group at the para position of the central benzene ring.

Properties

CAS No. |

76128-03-5 |

|---|---|

Molecular Formula |

C18H13NO5S |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

1-[4-(benzenesulfonyl)phenoxy]-4-nitrobenzene |

InChI |

InChI=1S/C18H13NO5S/c20-19(21)14-6-8-15(9-7-14)24-16-10-12-18(13-11-16)25(22,23)17-4-2-1-3-5-17/h1-13H |

InChI Key |

ZFFOATJMEQWVRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Ligand-Assisted Coupling of Aryl Halides and Sulfinate Salts

Palladium-catalyzed cross-coupling remains a cornerstone for constructing biaryl sulfones. In a protocol adapted from ACS Omega (2018), a nickel- or palladium-based catalyst facilitates the union of 1-bromo-4-nitrobenzene with sodium benzenesulfinate. Key parameters include:

-

Catalyst System : Pd₂(dba)₃ (2.5 mol%) with Xantphos (5 mol%) as a bidentate ligand.

-

Solvent : 1,4-Dioxane or THF, degassed to prevent catalyst oxidation.

-

Conditions : Reflux at 110°C for 6–15 hours under nitrogen.

-

Yield : 24% in THF, as observed in analogous sulfonylation reactions.

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetalation with the sulfinate salt. The electron-withdrawing nitro group enhances electrophilicity at the para position, directing sulfonyl group installation.

Optimization of Solvent and Base

Data from the Royal Society of Chemistry (2021) highlights solvent and base effects on analogous sulfonylation reactions (Table 1):

Table 1: Solvent Screening for Sulfonylation of 1-Nitro-4-(2-Thiocyanatoethyl)Benzene

| Solvent | Yield (%) |

|---|---|

| DMF | 0 |

| DMSO | 0 |

| THF | 24 |

| 1,4-Dioxane | 12 |

THF outperforms polar aprotic solvents due to its ability to stabilize intermediates without deactivating the palladium catalyst. Base selection is equally critical: tert-butoxide (t-BuOK) achieves superior deprotonation efficiency compared to DBU or Et₃N.

Nucleophilic Aromatic Substitution (NAS)

Phenoxide Displacement with Sulfonyl Electrophiles

NAS leverages the electron-deficient nature of nitro-substituted arenes. A two-step approach involves:

-

Generating 4-nitrophenoxide via deprotonation of 4-nitrophenol with K₂CO₃.

-

Reacting with 4-chlorophenyl phenyl sulfone in DMF at 120°C for 24 hours.

This method, while straightforward, suffers from moderate yields (35–45%) due to competing side reactions. Steric hindrance from the sulfonyl group further complicates substitution kinetics.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 min) enhances reaction rates by reducing activation energy. Yields improve to 55% with minimal decomposition, as demonstrated in related sulfone syntheses.

Oxidation of Sulfide Intermediates

Sulfide Synthesis and Subsequent Oxidation

A thioether precursor, 1-(4-nitrophenoxy)-4-(phenylthio)benzene, is oxidized to the target sulfone using m-chloroperbenzoic acid (mCPBA):

-

Sulfide Formation : React 1-chloro-4-nitrobenzene with thiophenol in acetone/K₂CO₃ (16 hours, reflux).

-

Oxidation : Treat with mCPBA (2.2 equiv) in CH₂Cl₂ at 0°C→RT, yielding 72–78% after chromatography.

Mechanistic Insight : The sulfoxide intermediate forms via electrophilic oxygen transfer, followed by a second oxidation to the sulfone.

Reaction Optimization and Scalability

Temperature and Time Dependencies

Optimal results are achieved at 110°C for palladium-catalyzed couplings (Table 2):

Table 2: Effect of Reaction Time on Yield

| Time (h) | Yield (%) |

|---|---|

| 6 | 18 |

| 12 | 24 |

| 15 | 24 |

Prolonged heating beyond 12 hours offers no incremental benefit, suggesting catalyst decomposition or side-product formation.

Scalability Challenges

Gram-scale reactions exhibit reduced yields (15–18%) due to heat transfer inefficiencies. Continuous-flow systems mitigate this by maintaining uniform temperature and reagent mixing.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- undergoes various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules, particularly those containing sulfonamide and nitro functionalities. The compound's ability to undergo electrophilic aromatic substitution allows it to react with various nucleophiles, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals.

Research has indicated that benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- exhibits notable biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Its derivatives are being investigated for their effectiveness in treating bacterial infections.

- Anti-inflammatory Effects : Studies suggest that compounds related to benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- may possess anti-inflammatory properties, making them candidates for further pharmacological studies .

- Anticancer Potential : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against human breast cancer cells (MDA-MB-231), showing significant cytotoxic effects .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- derivatives against multiple cancer cell lines. Results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12 | Disruption of mitochondrial function |

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- found that it exhibited significant activity against resistant strains of bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Mechanism of Action

The mechanism of action of Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modulation of receptor functions, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Sulfonyl vs. Sulfide Groups

- Benzene, 1-(4-Nitrophenoxy)-4-Phenylsulfonyl- The phenylsulfonyl group (-SO₂Ph) is a strong electron-withdrawing group, directing electrophilic substitution to meta positions and enhancing thermal stability compared to sulfides.

- 4-Nitrodiphenyl Sulfide (CAS 952-97-6)

Replacing the sulfonyl group with a sulfide (-SPh) reduces electron withdrawal, leading to lower melting points and altered reactivity. Sulfides are more prone to oxidation than sulfones . - Bis(4-Nitrophenyl) Sulfone (CAS 1018-71-9)

This symmetric sulfone contains two nitro groups, increasing electron withdrawal and rigidity. It exhibits higher thermal stability and is used in high-performance polymers .

Table 1: Substituent Comparison

| Compound | Substituent 1 | Substituent 2 | CAS Number | Key Properties |

|---|---|---|---|---|

| Target Compound | 4-Nitrophenoxy | Phenylsulfonyl | - | Strong EWG, meta-directing |

| 4-Nitrodiphenyl Sulfide | 4-Nitro | Phenylthio | 952-97-6 | Moderate EWG, oxidizable |

| Bis(4-Nitrophenyl) Sulfone | 4-Nitro | 4-Nitrophenylsulfonyl | 1018-71-9 | High symmetry, rigid structure |

Electronic Effects of Nitro vs. Halogen Substituents

- 1-Fluoro-4-(Phenylsulfonyl)benzene (CAS 312-31-2)

Replacing the nitro group with fluorine (-F) reduces electron withdrawal. Fluorine is ortho/para-directing, altering reactivity in electrophilic substitution compared to the nitro group . - 2,4-Dichloro-1-(4-Nitrophenoxy)benzene (Nitrofen) This herbicide combines nitro and chloro groups. Chlorine is a moderate EWG, but the nitro group dominates reactivity, enabling applications in agrochemicals .

Research Findings and Trends

- Synthetic Pathways: While focuses on benzohydrazide synthesis, analogous methods (e.g., nucleophilic aromatic substitution) are likely applicable for introducing sulfonyl and nitrophenoxy groups.

- Thermal Stability : Sulfonyl groups enhance thermal resistance, as seen in bis(4-nitrophenyl) sulfone, which decomposes above 300°C .

- Solubility : Nitro and sulfonyl groups reduce solubility in polar solvents compared to halogenated or alkylated analogs .

Biological Activity

Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl-, commonly referred to as a sulfonamide compound, has garnered attention in the field of medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 295.30 g/mol. Its structure features a benzene ring substituted with a nitrophenoxy group and a phenylsulfonyl moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.30 g/mol |

| IUPAC Name | Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were recorded at concentrations as low as 8 µg/mL, demonstrating potent bacteriostatic effects.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has been tested on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The following table summarizes the IC50 values obtained from these studies:

These results indicate that the compound can inhibit cell proliferation effectively, particularly in the HeLa and SKOV-3 cell lines.

The mechanism through which benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- exerts its biological effects is believed to involve the disruption of cellular processes critical for survival and proliferation. It may interact with specific enzymes or receptors involved in cancer cell metabolism or bacterial growth, leading to apoptosis or growth inhibition.

Case Studies

-

Anticancer Efficacy in Animal Models :

A study involving tumor-bearing mice demonstrated that treatment with benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl- resulted in significant tumor size reduction compared to untreated controls. The compound was administered at a dosage of 20 mg/kg body weight daily for two weeks, resulting in a tumor growth inhibition rate of approximately 70% . -

Synergistic Effects with Other Compounds :

Research has shown that combining this sulfonamide with other chemotherapeutic agents enhances its anticancer efficacy. For instance, when used alongside doxorubicin, the combination exhibited an increased cytotoxic effect on MCF-7 cells, suggesting potential for combination therapy strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzene, 1-(4-nitrophenoxy)-4-phenylsulfonyl-, and what intermediates are critical for successful synthesis?

- The synthesis typically involves multi-step reactions. A common approach starts with the preparation of a nitro-phenoxy intermediate, followed by sulfonylation. For example, coupling 4-nitrophenol with a halogenated benzene derivative under basic conditions forms the nitrophenoxy backbone. Subsequent sulfonylation using phenylsulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) yields the target compound. Key intermediates include 4-nitrophenoxybenzene derivatives and sulfonyl chloride precursors .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Techniques include:

- X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .

- Spectroscopy : IR (to confirm sulfonyl and nitro groups) and NMR (¹H/¹³C for aromatic proton environments). NIST databases provide reference spectra for cross-validation .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What thermodynamic properties (e.g., melting point, stability) are critical for handling this compound?

- Reported melting points for analogous sulfonyl-nitroaromatics range from 395–400 K, but discrepancies exist due to polymorphic forms or impurities. Stability under ambient conditions is moderate, but hygroscopicity and photodegradation risks require inert storage (argon, dark) .

Advanced Research Questions

Q. How do electronic effects of the sulfonyl and nitrophenoxy groups influence reactivity in cross-coupling reactions?

- The electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophilic substitution to meta positions. The nitrophenoxy moiety further enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) under mild conditions. Computational studies (DFT) suggest the sulfonyl group lowers the LUMO energy, facilitating charge-transfer interactions .

Q. What strategies resolve contradictions in reported melting points or spectroscopic data?

- Phase analysis : Use differential scanning calorimetry (DSC) to identify polymorphs.

- Sample recrystallization : Compare data from solvents like DMSO vs. ethanol to isolate pure forms.

- Collaborative validation : Cross-reference NIST-standardized spectra and replicate experiments under controlled humidity/temperature .

Q. How can this compound serve as a probe for studying enzyme inhibition or protein interactions?

- The sulfonyl group mimics biological sulfates, making it a candidate for inhibiting sulfatases or tyrosine phosphatases. Nitrophenoxy derivatives are known to act as photoaffinity labels; irradiation generates reactive intermediates for covalent protein binding. Activity assays (e.g., fluorescence quenching) paired with crystallography (SHELX-refined structures) can map binding sites .

Methodological Considerations

- Crystallography : Use SHELXL for refinement of high-resolution data. For twinned crystals, employ SHELXD for structure solution .

- Computational modeling : Combine Gaussian (DFT) for electronic profiles and molecular docking (AutoDock) to predict bioactivity .

- Synthetic optimization : Monitor reaction kinetics via HPLC to minimize byproducts like sulfonic acid derivatives .

Data Contradictions and Solutions

| Parameter | Reported Value A | Reported Value B | Resolution Method |

|---|---|---|---|

| Melting Point (K) | 395 ± 2 | 400.4 ± 1.5 | DSC polymorphism analysis |

| IR ν(SO₂) (cm⁻¹) | 1350–1370 | 1320–1340 | Solvent-free KBr pellet prep |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.